2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one
Overview
Description
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(3-aminopyrrolidin-1-yl)-1-phenylethan-1-one, have been found to inhibit cox-2 .
Mode of Action
It can be inferred from the inhibition of cox-2 that this compound may interact with the active site of the enzyme, leading to a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the inflammatory response, given its potential inhibition of COX-2 . This could result in a decrease in the production of prostaglandins, leading to a reduction in inflammation and pain.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX-2 . This could result in a decrease in inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one typically involves the reaction of 3-aminopyrrolidine with phenylacetone under controlled conditions. The reaction can be carried out in a solvent such as dichloromethane or ethanol, with a catalyst like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-(3-nitro-pyrrolidin-1-yl)-1-phenylethan-1-one.
Reduction: Formation of 2-(3-amino-pyrrolidin-1-yl)-1-phenylethan-1-one.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: It has been investigated for its pharmacological properties, including its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(8-11)9-12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCNFDOQYWDRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.